3-(Furan-2-YL)-2-methoxybenzoic acid

MetAP2 inhibition cancer angiogenesis

Researchers developing sulfonamide-based MetAP2 or Mur ligase inhibitors require precise regioisomerism-substituting the 2-furyl with a 3-furyl can cause >100-fold potency loss. 3-(Furan-2-yl)-2-methoxybenzoic acid (CAS 1261937-86-3) is the validated 2-furyl regioisomer. - Deliberately attenuated MetAP2 potency (~1,000 nM) ideal for hit-to-lead selectivity optimization. - Free carboxylic acid enables direct sulfonamide library synthesis without pre-activation. - Favorable drug-like properties (TPSA 59.67 Ų, LogP 2.65) support peripheral restriction design.

Molecular Formula C12H10O4
Molecular Weight 218.20 g/mol
CAS No. 1261937-86-3
Cat. No. B6395699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-2-YL)-2-methoxybenzoic acid
CAS1261937-86-3
Molecular FormulaC12H10O4
Molecular Weight218.20 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1C(=O)O)C2=CC=CO2
InChIInChI=1S/C12H10O4/c1-15-11-8(10-6-3-7-16-10)4-2-5-9(11)12(13)14/h2-7H,1H3,(H,13,14)
InChIKeyFDQCBGQAZKWUJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Furan-2-YL)-2-methoxybenzoic acid (CAS 1261937-86-3) – Procurement-Grade Overview for Research & Development


3-(Furan-2-YL)-2-methoxybenzoic acid (CAS 1261937-86-3) is a heterocyclic aromatic carboxylic acid comprising a benzoic acid core substituted with a methoxy group at the 2-position and a furan-2-yl ring at the 3-position . With a molecular formula of C₁₂H₁₀O₄ and a molecular weight of 218.21 g/mol, this compound belongs to the class of furan-substituted methoxybenzoic acids that serve as versatile building blocks in medicinal chemistry and organic synthesis [1]. Its structural features position it as a key intermediate for the construction of sulfonamide-based bioactive molecules, particularly anthranilic acid sulfonamide derivatives targeting methionine aminopeptidase-2 (MetAP2) and bacterial Mur ligases [2][3].

Why Generic Substitution Fails for 3-(Furan-2-YL)-2-methoxybenzoic acid: Regioisomer-Dependent Activity Profiles


Furan-substituted methoxybenzoic acids are not interchangeable: the position of the furan attachment (2-furyl vs. 3-furyl) and the methoxy substitution pattern profoundly alter target binding and biological activity. In the well-characterized MetAP2 inhibitor series, a derivative bearing a furan-2-yl group at the 3-position of the anthranilic acid scaffold displayed an IC₅₀ of 1,000 nM, whereas the corresponding furan-3-yl regioisomer achieved an IC₅₀ of 8 nM—a >100-fold difference in potency despite identical core architecture [1][2]. Published structure–activity relationship (SAR) studies explicitly note that 3-furyl is tolerated at the 5-position of the anthranilic acid framework, while the 2-furyl isomer is not preferred [3]. This regioisomer-sensitive pharmacology means that substituting 3-(furan-2-yl)-2-methoxybenzoic acid with a seemingly similar analog (e.g., 3-(furan-3-yl)-2-methoxybenzoic acid or 4-(furan-2-yl)-2-methoxybenzoic acid) risks complete loss of the desired activity profile. Procurement decisions must therefore be guided by the specific substitution pattern validated in the target application.

Quantitative Differentiation Evidence for 3-(Furan-2-YL)-2-methoxybenzoic acid vs. Closest Analogs


MetAP2 Inhibitory Potency: Furan-2-yl vs. Furan-3-yl Regioisomer Comparison in Anthranilic Acid Sulfonamide Series

In the anthranilic acid sulfonamide class of MetAP2 inhibitors, the derivative incorporating 3-(furan-2-yl)-2-methoxybenzoic acid as the core scaffold (BDBM17619; 6-[(2-bromo-4-fluorobenzene)sulfonamido]-3-(furan-2-yl)-2-methoxybenzoic acid) exhibits an IC₅₀ of 1,000 nM against human MetAP2 in a coupled enzyme chromogenic assay at pH 7.4, 2 °C [1]. In contrast, the furan-3-yl regioisomer (BDBM17617; 6-[(4-fluorobenzene)sulfonamido]-3-(furan-3-yl)-2-methoxybenzoic acid) achieves an IC₅₀ of 8 nM under the same assay format [2]. Published SAR studies corroborate that 3-furyl substitution is tolerated at the 5-position of anthranilic acid, whereas 2-furyl substitution is disfavored [3].

MetAP2 inhibition cancer angiogenesis

Physicochemical Differentiation: Polar Surface Area and Lipophilicity vs. Des-Methoxy Analog 3-(Furan-2-yl)benzoic Acid

The presence of the 2-methoxy substituent in 3-(furan-2-yl)-2-methoxybenzoic acid increases the topological polar surface area (TPSA) to 59.67 Ų compared to 50.44 Ų for the des-methoxy analog 3-(furan-2-yl)benzoic acid (CAS 35461-99-5), while the calculated LogP remains similar (2.65 vs. 2.64–3.03) . The 9.23 Ų increase in TPSA is attributable to the additional oxygen atom of the methoxy group and may influence membrane permeability and oral bioavailability parameters when the compound is incorporated into larger drug-like molecules.

drug-likeness permeability ADME

Mur Ligase Multi-Inhibition: Class-Level Potential of Furan-2-yl Benzoic Acid Scaffolds vs. Benzene-1,3-dicarboxylic Acid Series

A 2015 study by Perdih et al. demonstrated that furan-based benzene monocarboxylic acid derivatives (compounds 8–11) exhibit multiple inhibition of bacterial Mur ligases MurC–MurF, with superior ligase inhibition over the original benzene-1,3-dicarboxylic acid series [1]. Compound 10, a furan-2-yl-substituted benzene monocarboxylic acid derivative, displayed promising antibacterial activity against S. aureus [1]. While the exact compound 3-(furan-2-yl)-2-methoxybenzoic acid was not directly tested in that study, it belongs to the same structural class of furan-2-yl benzene monocarboxylic acids that demonstrated multi-target Mur ligase engagement—a profile not observed in the benzene-1,3-dicarboxylic acid comparator series.

antibacterial Mur ligase peptidoglycan biosynthesis

Synthetic Tractability: Direct Utility as a Precursor for Sulfonamide-Based Bioactive Molecules

3-(Furan-2-yl)-2-methoxybenzoic acid serves as the direct carboxylic acid precursor for the synthesis of 5,6-disubstituted anthranilic acid sulfonamide derivatives. These derivatives are documented in both the peer-reviewed literature (MetAP2 inhibitor series) and patent filings (e.g., EP 1939191 A1 concerning furan derivatives as GSK-3β inhibitors) [1][2]. The compound's free carboxylic acid functionality enables straightforward coupling with sulfonamide-forming reagents without requiring additional protection/deprotection steps, in contrast to ester or nitrile analogs that demand pre-functionalization.

sulfonamide synthesis anthranilic acid building block

Highest-Confidence Application Scenarios for 3-(Furan-2-YL)-2-methoxybenzoic acid Based on Differential Evidence


MetAP2 Inhibitor Lead Optimization: Scaffold Requiring Controlled Potency Tuning via Furan-2-yl Regioisomerism

In MetAP2-targeted anticancer and anti-angiogenesis programs, 3-(furan-2-yl)-2-methoxybenzoic acid provides a deliberately attenuated potency scaffold (IC₅₀ ~1,000 nM for derived sulfonamides) relative to the highly potent furan-3-yl series (IC₅₀ 8–15 nM) [1]. This intermediate potency range is valuable for hit-to-lead campaigns where over-optimization of primary target affinity must be balanced against selectivity, physicochemical properties, and off-target profiles. The scaffold allows for subsequent potency gains through sulfonamide substituent optimization while maintaining a regioisomerically defined starting point that is validated in the published SAR literature [2].

Antibacterial Mur Ligase Multi-Inhibitor Discovery: Furan-2-yl Benzene Monocarboxylic Acid Entry Point

Based on the class-level evidence from Perdih et al. (2015), 3-(furan-2-yl)-2-methoxybenzoic acid represents a structurally appropriate entry point for programs targeting simultaneous inhibition of multiple bacterial Mur ligases (MurC–MurF) [3]. The furan-2-yl benzene monocarboxylic acid architecture has demonstrated superior multi-ligase inhibition compared to the benzene-1,3-dicarboxylic acid series, and derivative 10 showed promising anti-S. aureus activity. This compound can serve as a core scaffold for further optimization toward novel antibacterial agents addressing Gram-positive pathogens.

Sulfonamide Library Synthesis: Direct Carboxylic Acid Building Block for High-Throughput Derivatization

The free carboxylic acid functionality of 3-(furan-2-yl)-2-methoxybenzoic acid enables its direct use in sulfonamide library construction without pre-activation or deprotection steps [1]. This operational efficiency is particularly advantageous in parallel synthesis and combinatorial chemistry workflows, where the number of synthetic steps directly correlates with time, cost, and failure rates. The compound's defined regioisomerism (furan-2-yl at the 3-position, methoxy at the 2-position) ensures library members possess a consistent substitution pattern that can be systematically explored in structure–activity relationship studies.

Drug-Likeness Profiling and ADME Optimization: Methoxy-Containing Scaffold for Permeability Tuning

With a TPSA of 59.67 Ų and a LogP of 2.65, 3-(furan-2-yl)-2-methoxybenzoic acid occupies a favorable drug-like property space . When compared to the des-methoxy analog 3-(furan-2-yl)benzoic acid (TPSA 50.44 Ų), the increased polar surface area may reduce passive membrane permeability and CNS penetration—properties that are desirable for peripherally restricted agents or for compounds targeting Gram-positive bacterial Mur ligases that must not penetrate mammalian membranes [3]. This scaffold can be deliberately selected when the target product profile calls for controlled permeability characteristics.

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